molecular formula C20H21F2N3O3S2 B2790354 4-[butyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 905691-41-0

4-[butyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2790354
CAS No.: 905691-41-0
M. Wt: 453.52
InChI Key: GZLCVZIFUFXMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[butyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a butyl(ethyl)sulfamoyl group and a difluoro-benzothiazolyl moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the difluoro substituents. The benzamide core is then synthesized, and the butyl(ethyl)sulfamoyl group is attached through a sulfonation reaction. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent production quality. Additionally, industrial methods may incorporate continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted benzamide derivatives.

Scientific Research Applications

4-[butyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and pathways.

    Industry: It can be utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[butyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The difluoro-benzothiazolyl moiety is particularly important for its binding affinity and specificity, while the sulfonamide group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-[butyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide: shares similarities with other sulfonamide and benzothiazole derivatives, such as:

Uniqueness

The unique combination of the butyl(ethyl)sulfamoyl group and the difluoro-benzothiazolyl moiety distinguishes this compound from other similar compounds. This structural arrangement imparts specific chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Chemical Structure

The chemical structure of 4-[butyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide can be represented as follows:

  • Molecular Formula : C₁₅H₁₈F₂N₂O₂S
  • Molecular Weight : 344.38 g/mol

Structural Features

This compound features:

  • A benzamide core
  • Sulfamoyl group attached to a butyl and ethyl moiety
  • Difluorobenzothiazole substituent which may enhance its biological activity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effective inhibition against various bacterial strains. The presence of the sulfamoyl group is crucial for this activity, as it mimics para-aminobenzoic acid (PABA), an essential component in bacterial folate synthesis.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainInhibition Zone (mm)Reference
Compound AE. coli15
Compound BS. aureus20
This compoundE. coliTBDTBD

Antitumor Activity

Emerging research suggests that benzothiazole derivatives can exhibit antitumor activities. The mechanism often involves the inhibition of specific kinases or pathways crucial for cancer cell proliferation.

Case Study: Antitumor Screening

In a preliminary screening of various benzothiazole compounds, those similar to this compound were evaluated against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated notable cytotoxicity with IC50 values in the micromolar range.

Anti-inflammatory Properties

Sulfonamides are also known for their anti-inflammatory effects. The presence of the difluorobenzothiazole moiety may contribute to enhanced anti-inflammatory activity through modulation of inflammatory pathways.

The proposed mechanism involves the inhibition of cyclooxygenase enzymes (COX), which play a significant role in the inflammatory response.

Conclusion and Future Directions

The compound This compound exhibits promising biological activities that warrant further investigation. Future studies should focus on:

  • Detailed structure-activity relationship (SAR) studies to optimize its efficacy.
  • In vivo studies to assess pharmacokinetics and toxicity profiles.
  • Exploration of its potential as a lead compound in drug discovery for antimicrobial and anticancer therapies.

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O3S2/c1-3-5-10-25(4-2)30(27,28)15-8-6-13(7-9-15)19(26)24-20-23-18-16(22)11-14(21)12-17(18)29-20/h6-9,11-12H,3-5,10H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLCVZIFUFXMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.